N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine
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Overview
Description
N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a phenoxyphenyl group attached to the triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N3-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine typically involves the reaction of 4-phenoxybenzyl chloride with 1H-1,2,4-triazole-3,5-diamine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K~2~CO~3~) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~).
Substitution: The phenoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~), potassium permanganate (KMnO~4~)
Reduction: Sodium borohydride (NaBH~4~), lithium aluminum hydride (LiAlH~4~)
Substitution: Various nucleophiles and electrophiles depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole moiety.
Medicine: Explored for its potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N3-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets. The triazole ring can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. This compound may also interact with cellular membranes, affecting their integrity and function .
Comparison with Similar Compounds
Similar Compounds
Fenvalerate: A synthetic pyrethroid insecticide with a similar phenoxyphenyl structure.
Esfenvalerate: The (S)-enantiomer of fenvalerate, also used as an insecticide.
Pyrazoline Derivatives: Compounds with a similar nitrogen-based heteroaromatic ring structure.
Uniqueness
N~3~-[(4-Phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine is unique due to its specific triazole ring structure combined with the phenoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
819076-75-0 |
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Molecular Formula |
C15H15N5O |
Molecular Weight |
281.31 g/mol |
IUPAC Name |
3-N-[(4-phenoxyphenyl)methyl]-1H-1,2,4-triazole-3,5-diamine |
InChI |
InChI=1S/C15H15N5O/c16-14-18-15(20-19-14)17-10-11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9H,10H2,(H4,16,17,18,19,20) |
InChI Key |
RCIIMPPMXUCDNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)CNC3=NNC(=N3)N |
Origin of Product |
United States |
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